2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde
Description
Significance of Imidazole-Based Heterocycles in Modern Chemical Science
Imidazole-based heterocycles are of paramount importance in contemporary chemical science, largely due to their presence in a vast array of biologically active molecules and functional materials. rsc.orgresearchgate.net The imidazole (B134444) ring is a fundamental component of naturally occurring products like the amino acid histidine, histamine, and biotin. bohrium.comnih.gov Its unique electronic properties, including its aromaticity and the presence of two nitrogen atoms, allow it to participate in hydrogen bonding and act as a ligand for various metal ions, which is crucial for its role in biological systems. nih.govresearchgate.net
In the field of medicinal chemistry, the imidazole nucleus is recognized as a "privileged scaffold." mdpi.com This is because its derivatives exhibit a wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antihypertensive properties. bohrium.comnih.govnih.gov Numerous commercial drugs, such as the antifungal agent clotrimazole (B1669251) and the anti-ulcer drug cimetidine, feature an imidazole core, highlighting its therapeutic relevance. researchgate.net The scaffold's ability to serve as an isostere for other five-membered heterocycles like pyrazole (B372694) or oxazole (B20620) makes it a valuable component in rational drug design. nih.govresearchgate.net The electron-rich nature of the imidazole ring allows it to bind effectively with various enzymes and receptors, making it a frequent target in the development of kinase inhibitors for cancer therapy. nih.govmdpi.com
Contextualizing 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde within Advanced Heterocyclic Synthesis and Reactivity
The synthesis of substituted imidazoles has been an area of intense research, with numerous methods developed over the years, ranging from classic condensation reactions like the Debus–Radziszewski synthesis to modern, sustainable approaches using microwave or ultrasound irradiation. rsc.orgresearchgate.netbohrium.com The synthesis of a specifically substituted molecule like this compound involves regiocontrolled strategies to ensure the correct placement of the methyl, phenyl, and carbaldehyde groups on the imidazole ring.
The reactivity of this compound is primarily dictated by the aldehyde functional group. Aldehydes on the imidazole ring are valuable synthetic handles, serving as precursors for a wide range of chemical transformations. researchgate.netdergipark.org.tr For instance, the carbaldehyde group can undergo condensation reactions with amines or active methylene (B1212753) compounds, oxidation to a carboxylic acid, or reduction to an alcohol. These reactions allow for the elaboration of the imidazole core into more complex structures, such as benzimidazoles, benzothiazoles, or benzoxazoles, which themselves may possess significant biological activities. researchgate.netdergipark.org.tr The presence of the N-phenyl and C2-methyl groups influences the electronic properties of the ring and, consequently, the reactivity of the aldehyde group.
Below are the physicochemical properties of the target compound.
| Property | Value |
| Molecular Formula | C₁₁H₁₀N₂O |
| Molecular Weight | 186.21 g/mol |
| XlogP | 1.9 |
| Monoisotopic Mass | 186.07932 Da |
| SMILES | CC1=NC=C(N1C2=CC=CC=C2)C=O |
| InChI Key | LAFJYEDIHOJJJP-UHFFFAOYSA-N |
| (Data sourced from PubChem CID 24745538) uni.lu |
The following table summarizes typical reactions involving the carbaldehyde group on an imidazole ring, which are applicable to this compound.
| Reaction Type | Reagents | Product Type |
| Condensation | Amines (e.g., 2-aminophenol) | Imines (Schiff bases) |
| Cyclocondensation | o-phenylenediamine, oxidizing agent | Benzimidazole (B57391) derivatives |
| Oxidation | Oxidizing agents (e.g., KMnO₄) | Carboxylic acids |
| Reduction | Reducing agents (e.g., NaBH₄) | Alcohols |
| (Based on synthetic transformations reported for related imidazole-5-carbaldehydes) researchgate.netdergipark.org.tr |
Current Research Landscape and Key Unanswered Questions Pertaining to this compound
While the broader class of imidazole derivatives is extensively studied, the specific compound this compound is not heavily featured in current literature. Much of the research focuses on related structures, such as N-alkylated or differently substituted imidazole-5-carbaldehydes, which are frequently used as building blocks in medicinal chemistry. researchgate.netdergipark.org.tr The current landscape suggests that the primary value of this compound lies in its potential as a synthetic intermediate for creating libraries of novel compounds for biological screening.
The relative scarcity of dedicated research on this particular molecule gives rise to several key unanswered questions:
Biological Activity Profile: What are the intrinsic biological activities of this compound itself? While the imidazole core is associated with a wide range of bioactivities, the specific combination of substituents on this molecule could lead to a unique pharmacological profile that has yet to be explored.
Optimal Synthesis: What are the most efficient, high-yielding, and regioselective synthetic routes to produce this compound? Developing scalable and sustainable methods would be crucial for its use as a chemical building block.
Coordination Chemistry and Material Science Applications: Can this compound act as a ligand for the synthesis of novel metal-organic frameworks (MOFs) or coordination complexes? The nitrogen atoms of the imidazole ring and the oxygen of the aldehyde group present potential coordination sites, but its utility in this area remains uninvestigated.
Derivative Potential: Which classes of derivatives synthesized from this compound exhibit the most potent therapeutic or functional properties? A systematic exploration of its reactivity and the subsequent screening of the resulting products could uncover novel lead compounds for drug discovery or new materials.
Addressing these questions through targeted research would clarify the role of this compound in contemporary organic chemistry and could unlock its potential in various scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-phenylimidazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-12-7-11(8-14)13(9)10-5-3-2-4-6-10/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFJYEDIHOJJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002107-31-4 | |
| Record name | 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Methyl 1 Phenyl 1h Imidazole 5 Carbaldehyde
Strategies for Imidazole (B134444) Ring Construction and Functionalization at C-2, N-1, and C-5 Positions
Multi-Component Reactions (MCRs) for Imidazole Core Formation
Multi-component reactions are highly efficient for creating molecular complexity in a single step, making them ideal for constructing substituted imidazole cores. researchgate.net The Debus-Radziszewski synthesis, a classic MCR, can be adapted to form N-substituted imidazoles by reacting a 1,2-dicarbonyl compound, an aldehyde, ammonia (B1221849), and a primary amine. wikipedia.org
For the target compound, a plausible MCR approach would involve the condensation of a suitable glyoxal (B1671930) derivative, acetaldehyde (B116499) (to install the C-2 methyl group), aniline (B41778) (to provide the N-1 phenyl group), and an ammonia source like ammonium (B1175870) acetate (B1210297). rsc.orguobasrah.edu.iq Four-component reactions are particularly effective for generating highly substituted imidazoles. rsc.orgnih.gov For instance, the reaction between a 1,2-diketone, an aldehyde, a primary amine, and ammonium acetate can yield 1,2,4,5-tetrasubstituted imidazoles. rsc.org By carefully selecting the starting materials, this can be tailored to produce the desired 1-phenyl-2-methylimidazole core, which can then be formylated at the C-5 position.
Alternative MCRs under metal-free conditions have also been developed. One such method uses benzoic acid to catalyze the reaction of vinyl azides, aromatic aldehydes, and aromatic amines to yield 1,2,5-trisubstituted imidazoles. organic-chemistry.org
Table 1: Overview of Multi-Component Reactions for Imidazole Synthesis| Reaction Name/Type | Key Reactants | Potential for Target Synthesis | Reference |
|---|---|---|---|
| Debus-Radziszewski Synthesis | 1,2-dicarbonyl, aldehyde, primary amine, ammonia | High: Aniline provides N-1 phenyl, acetaldehyde provides C-2 methyl. | wikipedia.org |
| Four-Component Synthesis | 1,2-diketone, aldehyde, amine, ammonium acetate | High: Provides a direct route to 1,2,4,5-tetrasubstituted imidazoles. | rsc.orgnih.gov |
| Benzoic Acid-Catalyzed MCR | Vinyl azide, aromatic aldehyde, aromatic amine | Moderate: Can form 1,2,5-trisubstituted imidazoles. | organic-chemistry.org |
Regioselective Introduction of the Phenyl Group at N-1 and Methyl Group at C-2
A stepwise approach involves first synthesizing the imidazole ring and then introducing the required substituents. The regioselective N-arylation of an unsymmetrical imidazole, such as 2-methylimidazole (B133640), is a critical step.
N-1 Phenylation: The introduction of a phenyl group at the N-1 position is typically achieved through cross-coupling reactions. Palladium-catalyzed N-arylation methods have been developed that show excellent regioselectivity for the N-1 position of unsymmetrical imidazoles. nih.govmit.edu These reactions often employ a pre-activated palladium catalyst to overcome the inhibitory effect of the imidazole substrate on catalyst formation. nih.gov Copper-catalyzed N-arylation reactions also provide a cost-effective alternative, though they may require higher temperatures. nih.govresearchgate.net
C-2 Methylation: The methyl group at the C-2 position is most conveniently incorporated during the initial ring-forming step. For example, using acetaldehyde in a Debus-Radziszewski reaction or a related condensation directly installs the methyl group at C-2. wikipedia.org While direct C-H functionalization of the imidazole C-2 position is possible, it is often more challenging and may lack selectivity, especially in the presence of other reactive sites. nih.gov
Selective Formylation Approaches to the C-5 Position
The final step in many synthetic routes is the introduction of the carbaldehyde group at the C-5 position of the 1-phenyl-2-methylimidazole core.
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comorganic-chemistry.org The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and dimethylformamide (DMF), which acts as the formylating agent. chemistrysteps.comnrochemistry.com The C-5 position of the imidazole ring is the most nucleophilic and thus the most reactive site for electrophilic substitution, leading to highly regioselective formylation. nih.govrsc.org
Lithiation-Formylation: An alternative strategy involves the deprotonation of the imidazole ring with a strong organolithium base, such as n-butyllithium, followed by quenching the resulting anion with a formylating agent like DMF. nih.gov This C-H activation approach can also provide high regioselectivity at the C-5 position, which is often the most acidic site after C-2. nih.gov
Catalytic Transformations in the Synthesis of 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde
Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways. Both transition-metal catalysis and metal-free approaches are instrumental in constructing the target molecule.
Transition Metal-Mediated or Organocatalytic Cyclizations and Cross-Couplings
Transition Metal-Mediated Reactions: As discussed, palladium and copper are the workhorses for the crucial N-arylation step to introduce the N-1 phenyl group. nih.govresearchgate.net Palladium catalysts are also employed for direct C-H arylation reactions, which can selectively functionalize the C-5 position of the imidazole ring. nih.gov While less common for the specific target, rhodium(II) has been used to catalyze reactions between sulfonyl triazoles and nitriles to form imidazoles. organic-chemistry.org
Organocatalytic Reactions: Organocatalysis offers a sustainable alternative to metal-based systems. Acid-promoted MCRs, using catalysts like pivalic acid or benzoic acid, can facilitate the formation of the imidazole core without the need for a metal. acs.orgorganic-chemistry.org Imidazole itself and its derivatives can also function as organocatalysts in various transformations, highlighting the versatile nature of this heterocyclic core, although this is not directly applicable to its own synthesis. ias.ac.in
Table 2: Catalytic Methods in Imidazole Synthesis| Catalyst Type | Transformation | Examples | Reference |
|---|---|---|---|
| Transition Metal (Palladium) | N-Arylation (N-1) | Pd₂(dba)₃ with a suitable ligand | nih.govmit.edu |
| Transition Metal (Copper) | N-Arylation (N-1) | CuI, Cu₂O | nih.govresearchgate.net |
| Transition Metal (Rhodium) | Cyclization | Rh(II) catalysts for imidazole formation from triazoles | organic-chemistry.org |
| Organocatalyst (Acid) | Multi-Component Reaction | Pivalic acid, Benzoic acid | acs.orgorganic-chemistry.org |
Base-Catalyzed and Metal-Free Synthetic Protocols
Growing interest in green chemistry has spurred the development of metal-free and base-catalyzed synthetic methods.
Base-Catalyzed Protocols: Simple bases like potassium carbonate can effectively mediate the N-alkylation or N-arylation of imidazoles. chemicalbook.com A notable metal-free approach involves the base-promoted, deaminative coupling of benzylamines with nitriles, which directly yields 2,4,5-trisubstituted imidazoles. rsc.orgexlibrisgroup.com Another metal-free, one-pot method for synthesizing tetrasubstituted imidazoles involves the reaction of arylmethylamines and 1,2-dicarbonyls, promoted by a catalytic amount of acetic acid under aerobic conditions. rsc.org
Metal-Free Protocols: Many of the aforementioned MCRs can be performed under metal-free conditions, often promoted by a simple acid or base, or by heating the reactants in a suitable solvent. acs.orgnih.gov The classic Debus-Radziszewski synthesis, for example, does not inherently require a metal catalyst. wikipedia.org These methods are advantageous as they avoid potential metal contamination in the final product and reduce environmental impact.
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of imidazole derivatives aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, improving the efficiency of reactions, and utilizing renewable resources.
Traditional organic syntheses of imidazole compounds often rely on volatile and potentially hazardous organic solvents. Green chemistry encourages the exploration of solvent-free conditions or the use of environmentally benign solvents like water.
Solvent-Free Reactions: For the synthesis of various substituted imidazoles, solvent-free, one-pot methodologies have been developed. These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. This approach offers several advantages, including reduced waste, lower costs, and simpler purification procedures. While a specific solvent-free protocol for this compound has not been detailed in available literature, this strategy remains a key area for green synthesis development.
Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Some imidazole syntheses can be performed in aqueous media, particularly those involving water-soluble starting materials. For instance, a patented method for preparing 2-phenylimidazole (B1217362) utilizes an aqueous solution of glyoxal. The development of an aqueous-based synthesis for this compound would represent a significant advancement in its sustainable production.
A comparative look at reaction media for imidazole synthesis is presented below:
| Reaction Medium | Advantages | Disadvantages | Applicability to Target Compound |
| Traditional Organic Solvents (e.g., DMF, Acetonitrile) | Good solubility for many organic reactants. | Often volatile, toxic, and difficult to recycle. | Commonly used in syntheses of similar compounds. |
| Solvent-Free | Reduced waste, high efficiency, simple work-up. | May not be suitable for all reactants; potential for high reaction temperatures. | A promising but currently undocumented approach. |
| Aqueous Media | Environmentally benign, safe, and low-cost. | Poor solubility for non-polar organic reactants. | Potentially feasible depending on the specific synthetic route and starting materials. |
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. Sustainable reagent design focuses on using starting materials that are renewable, less hazardous, and generate minimal waste.
Atom Economy: Multi-component reactions (MCRs) are a hallmark of high atom economy, as they combine three or more reactants in a single step to form a complex product, with few or no byproducts. Many synthetic routes to substituted imidazoles are one-pot, three-component reactions, which inherently possess high atom economy. A hypothetical high atom economy synthesis of this compound would involve the direct condensation of the necessary building blocks without the need for protecting groups or multiple intermediate steps.
Sustainable Reagents: The choice of reagents is crucial for a green synthetic process. This includes using catalysts that are efficient, recyclable, and non-toxic. For imidazole synthesis, various green catalysts have been explored, such as Brønsted acidic ionic liquids and natural biocatalysts like lemon juice. The development of a synthesis for this compound could benefit from the use of such sustainable catalysts to replace more hazardous traditional reagents.
Process Optimization and Scalability Considerations for Laboratory and Pre-Industrial Synthesis
The transition of a synthetic route from a laboratory scale to pre-industrial production requires careful optimization of reaction parameters and consideration of scalability factors.
Process Optimization: Key parameters that require optimization include reaction temperature, pressure, time, catalyst loading, and reactant concentrations. The goal is to maximize the yield and purity of this compound while minimizing energy consumption and waste generation. Design of Experiments (DoE) is a statistical tool that can be effectively employed to systematically optimize these parameters.
Scalability: When scaling up the synthesis, several challenges may arise, including heat transfer, mass transfer, and reaction kinetics. A reaction that is efficient on a gram scale may not be directly translatable to a kilogram scale. For the synthesis of this compound, a scalable process would favor conditions that are easily controlled in large reactors, such as moderate temperatures and pressures, and avoid the use of highly viscous or heterogeneous mixtures that can be difficult to stir and process. The use of continuous flow chemistry, as opposed to batch processing, can also offer significant advantages in terms of safety, consistency, and scalability.
The following table outlines key considerations for scaling up the synthesis of the target compound:
| Parameter | Laboratory Scale Considerations | Pre-Industrial Scale Considerations |
| Reaction Conditions | Optimization of yield and purity. | Energy efficiency, safety, and control of exotherms. |
| Reagents and Solvents | Use of high-purity reagents. | Cost and availability of raw materials, solvent recycling. |
| Equipment | Standard laboratory glassware. | Specialized reactors, heat exchangers, and purification systems. |
| Work-up and Purification | Chromatography, recrystallization. | Distillation, crystallization, and filtration on a large scale. |
| Safety | Standard laboratory safety protocols. | Process safety management, hazard and operability (HAZOP) studies. |
Further research and development are necessary to establish specific, validated, and scalable green synthetic methodologies for this compound.
Chemical Reactivity and Derivatization Strategies of 2 Methyl 1 Phenyl 1h Imidazole 5 Carbaldehyde
Reactions Involving the Aldehyde Moiety at C-5
The aldehyde functional group at the C-5 position is a primary site for chemical modifications, readily undergoing nucleophilic addition and condensation reactions, as well as oxidation and reduction.
Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation)
The carbonyl group of 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde is susceptible to nucleophilic attack, most notably by primary amines, leading to the formation of Schiff bases (imines). This condensation reaction is a cornerstone of combinatorial chemistry, enabling the generation of diverse molecular libraries. The reaction typically proceeds by the initial formation of a hemiaminal intermediate, which then dehydrates to form the stable C=N double bond of the Schiff base.
While specific studies on this compound are not extensively detailed in the available literature, the reactivity can be inferred from similar imidazole-5-carbaldehydes. For instance, 4-methyl-1H-imidazole-5-carbaldehyde has been shown to react with various aminophenols and aminothiophenols to yield the corresponding Schiff bases. chemsrc.com These reactions are often carried out in refluxing ethanol, sometimes with the addition of a catalytic amount of acid to facilitate dehydration. chemsrc.com
The general scheme for Schiff base formation is as follows:

Figure 1: General reaction scheme for the formation of a Schiff base from this compound and a primary amine.
A variety of primary amines can be employed in this reaction, leading to a diverse range of Schiff base derivatives with potentially interesting electronic and biological properties.
Table 1: Examples of Schiff Base Formation with Imidazole (B134444) Aldehydes
| Imidazole Aldehyde | Amine | Product | Reference |
| 4-methyl-1H-imidazole-5-carbaldehyde | 2-aminophenol | 2-((4-methyl-1H-imidazol-5-yl)methyleneamino)phenol | chemsrc.com |
| 4-methyl-1H-imidazole-5-carbaldehyde | 2-aminothiophenol | 2-((4-methyl-1H-imidazol-5-yl)methyleneamino)benzenethiol | chemsrc.com |
Oxidation and Reduction Transformations of the Formyl Group
The aldehyde functionality of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to other important classes of imidazole derivatives.
Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or pyridinium (B92312) chlorochromate (PCC) can be employed to convert the formyl group into a carboxylic acid, yielding 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid. This transformation is valuable for introducing a carboxyl group that can be further modified, for example, through esterification or amidation.
Reduction: The reduction of the aldehyde to a primary alcohol, (2-methyl-1-phenyl-1H-imidazol-5-yl)methanol, can be achieved using common reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). Sodium borohydride is a milder reagent and is often preferred for its selectivity and compatibility with other functional groups.
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product |
| Oxidation | KMnO4 or PCC | 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid |
| Reduction | NaBH4 or LiAlH4 | (2-methyl-1-phenyl-1H-imidazol-5-yl)methanol |
Advanced Functional Group Interconversions at C-5
Beyond simple oxidation and reduction, the aldehyde group can participate in more complex transformations, allowing for the introduction of a wider range of functional groups at the C-5 position. One such important reaction is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. By reacting this compound with a phosphorus ylide (a Wittig reagent), it is possible to synthesize various vinyl-substituted imidazole derivatives. The nature of the R groups on the ylide determines the structure of the resulting alkene.

Figure 2: General scheme for the Wittig reaction of this compound with a phosphorus ylide.
These olefination reactions significantly expand the synthetic utility of the parent aldehyde, providing access to compounds with extended conjugation and diverse structural motifs.
Reactivity of the Imidazole Nitrogen Atoms (N-1 and N-3)
The imidazole ring contains two nitrogen atoms, N-1 and N-3, which possess distinct electronic environments and reactivity. The N-1 nitrogen is substituted with a phenyl group, making it a tertiary amine, while the N-3 nitrogen is a pyridine-like, sp2-hybridized nitrogen with a lone pair of electrons available for chemical reactions.
N-Alkylation and N-Acylation for Modulating Electronic Properties
The N-3 nitrogen atom of the imidazole ring is nucleophilic and can be readily alkylated or acylated. These modifications can significantly alter the electronic properties of the imidazole ring, influencing its basicity, aromaticity, and interaction with biological targets.
N-Alkylation: The reaction with alkyl halides in the presence of a base is a common method for introducing an alkyl group at the N-3 position. This results in the formation of a quaternary imidazolium (B1220033) salt. The choice of the alkylating agent and reaction conditions can be tuned to achieve the desired substitution. For example, the N-alkylation of 4-methyl-1H-imidazole-5-carbaldehyde with various alkyl halides has been reported to proceed in the presence of sodium hydride in DMF. dergipark.org.tr
N-Acylation: Acylating agents such as acyl chlorides or anhydrides can be used to introduce an acyl group at the N-3 position. This reaction typically requires a base to neutralize the acid generated during the reaction. N-acylation can serve to protect the N-3 nitrogen or to introduce specific functional groups that can modulate the molecule's properties.
Coordination Chemistry Potential via Imidazole Nitrogen Ligand Sites
The lone pair of electrons on the N-3 nitrogen atom makes this compound a potential ligand for coordination with metal ions. The imidazole moiety is a well-known and important ligand in coordination chemistry and bioinorganic chemistry, often found in the active sites of metalloenzymes.
The coordination can occur through the N-3 nitrogen, and potentially also through the oxygen atom of the C-5 carbaldehyde group, allowing for the formation of chelate complexes. The formation of such metal complexes can lead to novel materials with interesting catalytic, magnetic, or optical properties. The electronic properties of the imidazole ring, which can be tuned by substituents at the C-2, N-1, and C-5 positions, will influence the coordination properties of the ligand and the stability and reactivity of the resulting metal complexes.
Transformations of the Phenyl Ring and 2-Methyl Group
The phenyl and 2-methyl substituents on the imidazole core are key sites for introducing molecular diversity. Their reactivity can be harnessed through various synthetic methodologies, including direct C-H functionalization, and is significantly influenced by the electronic and steric nature of other substituents.
Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering an atom-economical approach to the modification of organic molecules. In the context of this compound, both the aromatic C-H bonds of the phenyl ring and the aliphatic C-H bonds of the 2-methyl group are potential targets for such transformations.
While specific studies on the direct C-H functionalization of this compound are not extensively documented, analogies can be drawn from related N-aryl-imidazole systems. Transition metal-catalyzed reactions, particularly with palladium and nickel, have been shown to be effective for the C-H arylation and alkenylation of imidazoles. For instance, nickel-catalyzed C-H arylation of N-methylbenzimidazole with phenyl carbamate (B1207046) has been reported to proceed in good yield, highlighting the potential for similar transformations on the phenyl ring of the target molecule.
The 2-methyl group, being an aliphatic substituent, can also undergo functionalization. Biomimetic oxidation of 2-methylimidazole (B133640) derivatives using model systems for cytochrome P-450 has demonstrated the conversion of the methyl group to a methylimidazolone, suggesting that oxidative transformations at this position are feasible.
| Imidazole Substrate | Reaction Type | Catalyst/Reagent | Product | Yield (%) |
|---|---|---|---|---|
| N-Methylbenzimidazole | C-H Arylation | Ni(cod)₂/dcype, K₃PO₄ | 2-Phenyl-N-methylbenzimidazole | 83 |
| 4-(2-methyl-1-imidazolyl)-2,2-diphenylbutyramide | Biomimetic Oxidation | TPPMnCl/Iodosylbenzene | Corresponding imidazole ring 5-mono-oxidized derivative | N/A |
The reactivity of the phenyl ring and the 2-methyl group, as well as the regioselectivity of their functionalization, is profoundly influenced by the electronic nature of substituents. The imidazole ring itself acts as a substituent on the phenyl group. Due to the presence of the nitrogen atoms, the imidazole moiety is generally considered to be electron-withdrawing through an inductive effect, which can deactivate the phenyl ring towards electrophilic aromatic substitution.
Conversely, substituents on the phenyl ring can modulate the reactivity of the imidazole core and the 2-methyl group. Electron-donating groups (EDGs) on the phenyl ring would increase the electron density of the aromatic system, potentially making it more susceptible to electrophilic attack. Conversely, electron-withdrawing groups (EWGs) would further deactivate the phenyl ring.
The directing effect of the imidazole substituent on the phenyl ring is anticipated to be ortho- and para-directing for electrophilic aromatic substitution, due to the ability of the nitrogen lone pairs to stabilize the corresponding cationic intermediates through resonance. However, the steric bulk of the imidazole ring might hinder substitution at the ortho positions.
| Substituent (on Phenyl Ring) | Electronic Effect | Predicted Effect on Reactivity | Predicted Regioselectivity |
|---|---|---|---|
| -OCH₃ (methoxy) | Electron-donating (resonance) | Activating | ortho, para-directing |
| -NO₂ (nitro) | Electron-withdrawing (resonance and inductive) | Deactivating | meta-directing |
| -Cl (chloro) | Electron-withdrawing (inductive), weakly electron-donating (resonance) | Deactivating | ortho, para-directing |
Mechanistic Investigations into Key Transformations
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes. While direct mechanistic studies on this compound are scarce, insights can be gleaned from computational and experimental studies on analogous systems.
Kinetic studies on the hydrolysis of related N-benzoyl-4,5-diphenylimidazole derivatives have provided insights into the stability of the acyl-imidazole bond and the factors influencing its cleavage. Such studies reveal how electronic effects of substituents on the benzoyl ring affect the rate of hydrolysis. researchgate.net For instance, electron-withdrawing groups on the benzoyl ring were found to accelerate the hydrolysis rate, indicating the development of negative charge in the transition state. researchgate.net
In the context of C-H functionalization, mechanistic studies on palladium-catalyzed direct arylation of imidazoles suggest a concerted metalation-deprotonation (CMD) pathway. The reaction kinetics are influenced by factors such as the nature of the catalyst, the base, and the solvent. Computational studies on imidazole formation from glyoxal (B1671930), methylamine, and formaldehyde (B43269) have elucidated the reaction pathways and identified key intermediates, highlighting the role of diimine species. acs.org
The regioselectivity of C-H functionalization on the phenyl ring is a delicate interplay of steric and electronic factors. Electronically, the imidazole substituent directs incoming electrophiles to the ortho and para positions. However, the steric hindrance imposed by the bulky imidazole group can significantly disfavor substitution at the ortho positions, leading to a preference for the para position.
In computational studies of related nitroimidazole derivatives, it was shown that the methyl group at the C2 position and the inductive effect of a nitro group can cause major changes in the physicochemical features and chemical reactivity. rsc.org The regioselectivity in the synthesis of 1,2,4- and 1,2,5-trisubstituted imidazoles has been shown to be controllable by the reaction conditions, indicating that both kinetic and thermodynamic factors play a role. nih.gov For instance, the regiocontrolled N-alkylation of a sulfamoyl-iodo-phenylthio-imidazole intermediate can be directed to afford either the 1,2,5- or 1,2,4-trisubstituted product by carefully choosing the alkylating agent and reaction conditions. nih.gov This highlights the subtle balance of steric and electronic effects that govern the outcome of derivatization reactions in complex imidazole systems.
Theoretical and Computational Chemistry Approaches to 2 Methyl 1 Phenyl 1h Imidazole 5 Carbaldehyde
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. wikipedia.org These ab initio methods solve the electronic Schrödinger equation to provide detailed information about electron distribution and energy levels.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde, a DFT study would begin by optimizing the molecule's geometry to find its most stable three-dimensional structure (lowest energy conformation).
This analysis would yield key energetic properties for the ground state, such as the total energy, and provide insights into the stability of different isomers or tautomers. For instance, studies on similar 2-phenyl-1H-imidazole-5-carbaldehydes have used DFT to determine the relative stabilities of different tautomeric forms in both the gas phase and in solution.
Furthermore, Time-Dependent DFT (TD-DFT) is employed to investigate the molecule's excited states. This approach is crucial for understanding electronic transitions, such as those involved in the absorption of light, and is foundational for predicting UV-Vis spectra and exploring potential photochemical behavior. nih.gov
Molecular Electrostatic Potential (MEP): An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for identifying the reactive sites of a compound. mdpi.com For this compound, an MEP analysis would reveal:
Nucleophilic Sites: Regions with negative electrostatic potential (typically colored red or yellow), indicating an excess of electrons. These sites are prone to attack by electrophiles. In imidazole (B134444) derivatives, these are often located around the nitrogen atoms of the imidazole ring and the oxygen atom of the carbaldehyde group. mdpi.com
Electrophilic Sites: Regions with positive electrostatic potential (typically colored blue), indicating a deficiency of electrons. These are susceptible to attack by nucleophiles. The hydrogen atoms, particularly any acidic protons, and the carbon atom of the carbonyl group are expected positive sites. mdpi.com
Frontier Molecular Orbital (FMO) Analysis: FMO theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com
HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). An FMO analysis would show the spatial distribution of the HOMO across the this compound structure.
LUMO: Represents the lowest energy site to accept electrons and is associated with the molecule's electrophilicity. The analysis would visualize the LUMO distribution.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more easily excitable and more reactive. mdpi.com
Computational Prediction and Interpretation of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can predict spectroscopic data with a high degree of accuracy, aiding in the structural confirmation and characterization of synthesized compounds.
NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are typically performed using the Gauge-Independent Atomic Orbital (GIAO) method in conjunction with DFT. mdpi.comnih.gov The computed isotropic shielding values are then converted into chemical shifts. Comparing these predicted shifts with experimental data is a powerful method for verifying the proposed structure and assigning specific signals to individual atoms within the this compound molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the frequencies and intensities of the vibrational modes. nih.gov This allows for the assignment of specific absorption bands in an experimental IR spectrum to the corresponding molecular motions, such as C=O stretching of the carbaldehyde, C=N stretching in the imidazole ring, and C-H bending modes.
UV-Vis Spectroscopy: As mentioned, TD-DFT calculations are used to predict the electronic absorption spectra. nih.gov This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities). For this compound, this would predict the λ_max_ values, helping to understand its color and electronic properties. Studies on similar imidazole-carboxaldehydes have shown absorption bands in the UV region. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. mdpi.com An MD simulation for this compound would involve:
Conformational Analysis: The molecule has rotatable bonds, particularly the bond connecting the phenyl ring to the imidazole ring. MD simulations can explore the potential energy surface related to this rotation, identifying the most stable conformations (rotamers) and the energy barriers between them.
Solvation Effects: MD is particularly powerful for modeling how a molecule interacts with its environment. By simulating the compound in a box of explicit solvent molecules (e.g., water or an organic solvent), one can study the formation of hydrogen bonds, analyze the solvent structure around the molecule, and calculate properties like the solvation free energy. This provides a more realistic understanding of the molecule's behavior in solution compared to gas-phase calculations. mdpi.com
In Silico Modeling of Reaction Mechanisms and Transition States
Computational chemistry can be used to model the entire pathway of a chemical reaction, providing insights that are difficult to obtain experimentally. For reactions involving this compound, either as a reactant or a product, in silico modeling would:
Identify Intermediates and Transition States: By mapping the potential energy surface of a reaction, chemists can identify the structures of all intermediates and, crucially, the transition states that connect them.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. Computational modeling provides a quantitative measure of this barrier.
Elucidate Reaction Mechanisms: For example, in the synthesis of substituted imidazoles, computational studies have been used to determine whether a reaction proceeds through a specific pathway, such as an intramolecular cyclization, and to understand the role of substituents in directing the reaction's outcome.
Predictive Modeling of Material Properties (e.g., Optoelectronic) Based on Electronic Structure
The electronic structure data obtained from quantum chemical calculations can be used to predict the potential of this compound for use in materials science, particularly in optoelectronics.
Nonlinear Optical (NLO) Properties: The response of a molecule to an external electric field can be calculated to predict its NLO properties. This involves computing the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ). Molecules with large hyperpolarizability values are of interest for applications in telecommunications and optical data processing. DFT studies on related benzimidazole (B57391) structures have been used to explore their potential as NLO materials.
Photovoltaic Properties: For applications in technologies like dye-sensitized solar cells (DSSCs), key parameters derived from electronic structure calculations are crucial. These include the HOMO-LUMO gap, the energies of molecular orbitals relative to the semiconductor's conduction band, and the predicted light-harvesting efficiency based on the calculated UV-Vis spectrum.
Role of 2 Methyl 1 Phenyl 1h Imidazole 5 Carbaldehyde As a Synthon in Complex Molecule Synthesis and Material Science Research
Precursor for Diversified Heterocyclic Systems and Fused Ring Architectures
The aldehyde functional group at the C5 position of the imidazole (B134444) ring is a key reactive handle that allows 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde to serve as a precursor for a wide range of more complex heterocyclic structures. Imidazole-5-carbaldehydes are frequently employed as building blocks in medicinal chemistry for this reason. dergipark.org.trresearchgate.net
A primary route for diversification is through condensation reactions. For instance, the reaction of an imidazole-carbaldehyde with ortho-substituted anilines, such as 2-aminophenol, 2-aminothiophenol, or o-phenylenediamine, initially forms a Schiff base intermediate. This intermediate can then undergo an intramolecular cyclization and subsequent oxidation or rearrangement to yield fused-ring architectures. This two-step process is a well-established method for converting imidazole aldehydes into more complex systems like benzoxazoles, benzothiazoles, and benzimidazoles. dergipark.org.trresearchgate.net The general pathway for these transformations allows for the creation of a diverse library of compounds from a single imidazole precursor.
The reactivity of diaminomaleonitrile-based imines with various aromatic aldehydes has also been explored to create novel, highly substituted nitrogen heterocycles, which are considered privileged scaffolds in drug discovery. nih.gov This highlights the broad utility of aldehydes in constructing complex molecular frameworks.
| Reactant | Intermediate | Final Fused Heterocycle | Reaction Type |
|---|---|---|---|
| 2-Aminophenol | Schiff Base | Benzoxazole Derivative | Condensation/Cyclization |
| 2-Aminothiophenol | Schiff Base | Benzothiazole Derivative | Condensation/Cyclization |
| o-Phenylenediamine | Schiff Base | Benzimidazole (B57391) Derivative | Condensation/Cyclization |
Building Block for Ligand Design in Coordination Chemistry and Catalysis
The imidazole moiety is a fundamental building unit in coordination chemistry, possessing two nitrogen donor sites that can coordinate with metal ions. rsc.org this compound combines these coordination sites with a functional aldehyde group, making it an excellent starting point for designing sophisticated ligands.
| Ligand Type | Synthesis Method | Coordinating Atoms | Potential Metal Ions |
|---|---|---|---|
| Unmodified Imidazole | Direct Coordination | N (Imidazole Ring) | Cu(II), Zn(II), Co(II) |
| Schiff Base Ligand | Condensation with Amine | N (Imidazole), N (Imine) | Ni(II), Cu(II), Zn(II), Co(II) |
| Carboxylate Ligand | Oxidation of Aldehyde | N (Imidazole), O (Carboxylate) | Mn(II), Pb(II), Cd(II), Cu(II), Zn(II) |
Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Imidazole and its derivatives are widely used as organic linkers due to their strong coordinating ability and the rigidity of the heterocyclic ring. rsc.org While this compound is not typically used as a primary linker in its aldehyde form, it is an ideal precursor for creating suitable linkers.
The aldehyde group can be oxidized to a carboxylic acid, transforming the molecule into 2-methyl-1-phenyl-1H-imidazole-5-carboxylic acid. This creates a bifunctional linker with both a nitrogen donor site from the imidazole ring and an oxygen donor site from the carboxylate group. Such imidazole-dicarboxylate ligands have been successfully used to synthesize a variety of MOFs with diverse topologies and properties. nih.gov The resulting frameworks can feature one-dimensional chains, two-dimensional layers, or complex three-dimensional networks, sometimes with open channels or pores. nih.govmdpi.com The structural versatility of MOFs built from imidazole-containing linkers makes them attractive for applications in gas storage, separation, and catalysis. mdpi.com
The development of novel catalysts is intrinsically linked to ligand design. The metal complexes formed from ligands derived from this compound are promising candidates for catalysis. The ligand framework plays a critical role in stabilizing the metal center and modulating its reactivity.
For example, N-heterocyclic carbenes (NHCs), which can be derived from imidazolium (B1220033) salts, are a powerful class of ligands used to stabilize metal centers in catalysis. mdpi.com The stable metal-carbon bond formed with NHC ligands imparts high stability and activity to the resulting catalysts. Furthermore, the formation of well-defined coordination complexes, as discussed in section 6.2, is the foundational step for creating homogeneous catalysts. The steric bulk of the phenyl and methyl groups, combined with the electronic properties of the imidazole ring, can be harnessed to control the selectivity and efficiency of catalytic transformations at the metal center.
Applications in Advanced Material Science
The unique combination of a conjugated phenyl-imidazole system and a reactive aldehyde group makes this compound a valuable component in the design of advanced functional materials.
Compounds containing extended π-conjugated systems, such as the phenyl-imidazole core, often exhibit interesting photophysical properties, including fluorescence. The solid-state luminescent properties of coordination polymers and MOFs are often derived from the organic linkers. nih.gov Research has shown that imidazole-functionalized MOFs can exhibit excellent ligand-based luminescence. researchgate.net
The structure of this compound forms a conjugated system that is a promising scaffold for creating fluorescent molecules. The aldehyde group can be used to further extend this conjugation through reactions like Knoevenagel or Wittig condensations, allowing for the tuning of the material's absorption and emission wavelengths. The resulting compounds could be investigated for applications as fluorescent probes, sensors, or as active components in organic light-emitting diodes (OLEDs). Studies on phenylimidazoles have established correlations between the molecular structure and their photophysical properties, providing a basis for the rational design of new optoelectronic materials. acs.org
Imidazole derivatives are effective building blocks for the synthesis of coordination polymers. These materials consist of repeating coordination entities that extend in one, two, or three dimensions. The ability of the imidazole nitrogen atoms to bridge metal centers is key to forming these extended networks.
For example, a ligand closely related to the core structure of the title compound, 1,4-bis((2-methyl-1H-imidazol-1-yl)methyl)benzene, has been used to construct novel coordination polymers with Zn(II) and Cu(II). mdpi.com This demonstrates that the 2-methyl-imidazole unit can be readily integrated into polymeric chains. By modifying this compound, for instance by reducing the aldehyde to an alcohol and using it in polyesterification, or by converting it into a divinyl monomer, it could be incorporated into various organic or coordination polymer backbones. This functionalization could impart specific properties to the resulting polymer, such as metal-binding capabilities, thermal stability, or specific optical characteristics.
Development of Chemical Sensors and Probes
The unique molecular architecture of this compound positions it as a valuable synthon in the development of sophisticated chemical sensors and probes. The imidazole heterocycle, with its electron-rich nitrogen atoms, provides inherent coordination sites for analytes, particularly metal ions. The strategic placement of the aldehyde group at the C5 position offers a reactive handle for the facile construction of more complex sensor molecules through reactions like Schiff base condensation. This allows for the introduction of various signaling units (fluorophores or chromophores) and additional recognition moieties, enabling the design of sensors with high sensitivity and selectivity for a range of chemical species.
The imidazole core itself is a well-established component in the design of chemosensors due to its ability to interact with both cations and anions. unigoa.ac.in The nitrogen atoms within the imidazole ring can act as binding sites, and this interaction can be fine-tuned by the substituents on the ring. seejph.com The development of sensors based on imidazole derivatives is a burgeoning field, with applications in environmental monitoring, industrial process control, and biomedical diagnostics. seejph.com
Derivatives of imidazole are frequently employed in fluorescent chemosensors. These sensors operate through mechanisms such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and excited-state intramolecular proton transfer (ESIPT). The binding of an analyte to the imidazole-based receptor modulates these photophysical processes, resulting in a detectable change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response).
A common strategy for creating these sensors involves the synthesis of Schiff bases, which are formed by the reaction of an aldehyde or ketone with a primary amine. The resulting carbon-nitrogen double bond (imine) can be part of a larger conjugated system that influences the electronic and photophysical properties of the molecule. epstem.netatlantis-press.com The aldehyde functionality of this compound is thus a critical feature for its use in this context.
For instance, Schiff base compounds containing an imidazole moiety have been successfully developed as fluorogenic chemosensors for the detection of metal ions like Zn2+. epstem.net In one such example, a Schiff base was synthesized through the condensation reaction of an imidazole-containing aldehyde with a hydrazine (B178648) derivative. The resulting sensor exhibited a significant fluorescence enhancement in the presence of Zn2+, with a low detection limit of 5.73 nM. epstem.net The complexation between the sensor and the metal ion was determined to be in a 1:1 ratio. epstem.net
Similarly, imidazole-based fluorescent chemosensors have been designed for the detection of other metal ions, such as Cu2+ and Co2+, as well as anions like sulfide (B99878) (S2-). seoultech.ac.kr These sensors can exhibit colorimetric changes visible to the naked eye, in addition to fluorescent responses. For example, a phthalazine-imidazole-based chemosensor demonstrated a color change from colorless to yellow upon binding with Cu2+ and Co2+, with detection limits of 0.12 μM and 65 nM, respectively. seoultech.ac.kr The subsequent addition of S2- to the Cu2+-sensor complex resulted in a color change back to colorless, allowing for the sequential detection of multiple analytes. seoultech.ac.kr
The versatility of the imidazole scaffold is further demonstrated by its use in the development of reversible luminescent sensors for the detection of cyanide (CN−) and mercury (Hg2+) ions. rsc.org In these systems, the interaction with cyanide quenches the fluorescence of the sensor. The resulting cyanohydrin adduct can then be used for the detection of Hg2+ through a metal-assisted elimination reaction, restoring the sensor's original state. rsc.org This reversibility and reusability are highly desirable features for practical sensor applications. rsc.org
The research findings on various imidazole-based sensors are summarized in the interactive table below, highlighting the analyte detected, the sensing mechanism, and the limit of detection (LOD).
| Sensor Type | Analyte | Sensing Mechanism | Limit of Detection (LOD) |
| Imidazole-based Schiff Base epstem.net | Zn2+ | Fluorogenic | 5.73 nM |
| Phthalazine-imidazole-based seoultech.ac.kr | Cu2+ | Colorimetric | 0.12 µM |
| Phthalazine-imidazole-based seoultech.ac.kr | Co2+ | Colorimetric | 65 nM |
| Cu2+-NNI complex seoultech.ac.kr | S2- | Colorimetric | 0.80 µM |
| Fluorescent imidazole derivative rsc.org | CN- | Fluorescence quenching | 0.8 µM and 1.2 µM |
It is important to note that while the specific compound this compound may not be explicitly named in all of these studies, the principles of sensor design and the role of the imidazole-aldehyde structure are directly applicable. The phenyl and methyl substituents on the imidazole ring of this particular synthon can also influence the sensor's properties, such as its solubility, photophysical characteristics, and the stability of the resulting metal complexes.
Analytical Methodologies for Research Oriented Characterization and Purity Assessment of 2 Methyl 1 Phenyl 1h Imidazole 5 Carbaldehyde
Chromatographic Separations for Purity Profiling and Isomer Analysisresearchgate.netnih.gov
Chromatographic techniques are fundamental in separating 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde from starting materials, by-products, and degradation products. These methods provide detailed insights into the compound's purity and isomeric composition.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of non-volatile organic compounds like this compound. A reversed-phase method is typically developed for this purpose.
Method Development: The development of an HPLC method involves the systematic optimization of several parameters to achieve adequate separation of the target analyte from any impurities. A common starting point is a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. researchgate.netresearchgate.net Detection is often performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, typically around 215-313 nm for imidazole (B134444) derivatives. researchgate.netumich.edu Isocratic elution can be used for simple separations, while gradient elution is employed for complex mixtures containing impurities with a wide range of polarities. researchgate.net
Validation: Once developed, the method must be validated to ensure its reliability. Validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, a study on nitroimidazole derivatives demonstrated linearity over a specific concentration range, with high correlation coefficients (e.g., >0.99). nih.gov Precision is assessed through repeatability and intermediate precision, with relative standard deviation (RSD) values typically required to be below a certain threshold (e.g., <2%). researchgate.net
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm × 4.6 mm, 5 µm) researchgate.net |
| Mobile Phase | Acetonitrile:Water or Methanol:Water gradient/isocratic researchgate.net |
| Flow Rate | 0.5 - 1.5 mL/min researchgate.netumich.edu |
| Detection | UV-Vis Diode-Array Detector (DAD) at ~215 nm researchgate.net |
| Injection Volume | 10 - 20 µL nih.gov |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable compounds. Due to the relatively low volatility of this compound, derivatization is often necessary to convert it into a more volatile species suitable for GC analysis. gdut.edu.cn
Derivatization: A common derivatization strategy for compounds with active hydrogens, like imidazoles, involves acylation or silylation. For example, imidazole-like compounds can be derivatized using isobutyl chloroformate in the presence of pyridine (B92270) and ethanol. gdut.edu.cn This process masks the polar functional groups, increasing the compound's volatility and improving its chromatographic behavior.
Analysis: The derivatized sample is then injected into the GC, which is typically equipped with a capillary column (e.g., coated with 5% phenyl-polysiloxane). researchgate.net A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS offers the advantage of providing structural information about the analyte and any impurities based on their mass spectra. gdut.edu.cnscispace.com The method's performance is characterized by parameters such as limits of detection, which can range from 0.0553 to 0.8914 µg/mL for derivatized imidazole-like compounds. gdut.edu.cn
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Isobutyl chloroformate gdut.edu.cn |
| Column | Capillary column (e.g., 15 m × 0.32 mm i.d.) researchgate.net |
| Carrier Gas | Nitrogen or Helium researchgate.net |
| Injector Temperature | ~250 °C |
| Oven Program | Temperature gradient (e.g., initial hold at 60°C, ramp to 280°C) |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) researchgate.netgdut.edu.cn |
Thin Layer Chromatography (TLC) for Reaction Monitoringdergipark.org.tr
Thin Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. dergipark.org.trresearchgate.net
Procedure: The analysis is performed on plates pre-coated with a stationary phase, such as silica (B1680970) gel 60 GF-254. dergipark.org.tr A small aliquot of the reaction mixture is spotted onto the plate alongside the starting materials. The plate is then developed in a chamber containing an appropriate mobile phase, often a mixture of non-polar and polar solvents like n-hexane and ethyl acetate (B1210297). dergipark.org.trrsc.org The ratio of these solvents is optimized to achieve good separation between the spots corresponding to the reactants and the product. After development, the spots are visualized under UV light (254 nm) or by staining. The relative positions of the spots (Rf values) indicate the progress of the reaction.
Quantitative Spectroscopic Methods for Concentration and Yield Determinationdergipark.org.tr
Spectroscopic methods are crucial for quantifying the amount of this compound, both in its pure form and in solution. These techniques offer high accuracy and are often non-destructive.
UV-Visible Spectrophotometry for Solution Concentration
UV-Visible spectrophotometry is a straightforward and widely used method for determining the concentration of a compound in solution, provided it contains a chromophore. Imidazole derivatives exhibit strong UV absorption due to their aromatic nature. acs.org The electronic spectra of imidazole-2-carboxaldehyde, for example, show strong absorption bands between 270-300 nm. researchgate.net
Procedure: To determine the concentration of this compound, a calibration curve is first prepared. A series of standard solutions of the pure compound at known concentrations are made, and their absorbance is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to concentration. A plot of absorbance versus concentration should yield a straight line. The concentration of an unknown sample solution can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve.
| Step | Description |
|---|---|
| 1. Determine λmax | Scan a solution of the compound across the UV-Vis range (e.g., 200-800 nm) to find the wavelength of maximum absorbance. acs.org |
| 2. Prepare Standards | Create a series of solutions with known concentrations from a pure stock of the analyte. |
| 3. Generate Calibration Curve | Measure the absorbance of each standard solution at λmax and plot absorbance vs. concentration. |
| 4. Measure Sample | Measure the absorbance of the unknown sample solution at λmax. |
| 5. Calculate Concentration | Determine the concentration of the unknown sample using the linear regression equation from the calibration curve. |
Future Directions and Emerging Research Avenues for 2 Methyl 1 Phenyl 1h Imidazole 5 Carbaldehyde
Exploration of Novel Catalytic and Asymmetric Transformations
The aldehyde functionality at the 5-position of the imidazole (B134444) ring is a key feature that positions 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde as a versatile substrate and potential catalyst in organic synthesis. Future research is poised to leverage this reactive group for a variety of novel transformations.
The aldehyde can serve as an electrophilic site for numerous carbon-carbon bond-forming reactions, such as aldol, Knoevenagel, and Wittig reactions, leading to a diverse array of more complex imidazole derivatives. A significant area of opportunity lies in asymmetric catalysis. The development of chiral catalysts that can stereoselectively transform the aldehyde group is a promising research direction. For instance, chiral organocatalysts could be employed for the asymmetric α-functionalization of the aldehyde. rsc.org Furthermore, the imidazole core itself, particularly the nitrogen atoms, can act as a ligand for metal catalysts, potentially influencing the stereochemical outcome of reactions at the aldehyde center. nih.gov Research into chiral bicyclic imidazole catalysts has demonstrated their effectiveness in various asymmetric transformations, a principle that could be adapted to systems involving this compound. acs.org
Beyond being a substrate, the molecule itself could be a precursor to novel catalysts. The imidazole moiety is a well-established component of N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. Future work could involve the conversion of this compound into novel NHC pre-catalysts, where the substituent pattern could fine-tune the steric and electronic properties of the resulting carbene for specific catalytic applications.
| Transformation Type | Potential Reaction | Research Goal | Key Molecular Feature |
|---|---|---|---|
| Asymmetric Synthesis | Enantioselective Aldol or Michael Additions | Creation of chiral imidazole-containing molecules | Aldehyde Group |
| Organocatalysis | Development of Novel Chiral Imidazolethione Catalysts | Catalyzing reactions like asymmetric α-oxyamination | Imidazole Core |
| Ligand Development | Use as a ligand in transition metal catalysis | Controlling selectivity in metal-catalyzed cross-coupling | Imidazole Nitrogen Donors |
| NHC Precursor | Synthesis of novel N-Heterocyclic Carbene catalysts | Fine-tuning catalyst performance for specific reactions | Imidazole Ring |
Integration into Supramolecular Assemblies and Nanomaterials
The structural characteristics of this compound make it an excellent candidate for the construction of ordered supramolecular structures and advanced nanomaterials. The imidazole ring, with its two nitrogen atoms, can act as a powerful coordinating ligand for a wide range of metal ions. researchgate.net This opens the door to the design and synthesis of novel Metal-Organic Frameworks (MOFs). rsc.orgrsc.orgacs.org
By utilizing this compound as an organic linker, researchers could create MOFs with tailored pore sizes, functionalities, and properties. The phenyl and aldehyde groups could further direct the assembly through π-π stacking and hydrogen bonding interactions, respectively, influencing the final topology and stability of the framework. Such imidazole-based MOFs could be investigated for applications in gas storage, separation, and heterogeneous catalysis. mdpi.com
Furthermore, the integration of this compound into other nanomaterials is a fertile area for exploration. Its ability to interact with surfaces like graphene through π-π stacking could be exploited to functionalize nanomaterials, imparting new chemical or electronic properties. nih.gov The aldehyde group provides a convenient handle for covalently attaching the molecule to polymer backbones or the surface of nanoparticles, creating hybrid materials with combined or enhanced functionalities.
| Application Area | Specific Example | Potential Functionality | Relevant Molecular Features |
|---|---|---|---|
| Metal-Organic Frameworks (MOFs) | Use as an organic linker with metal ions (e.g., Cu, Zn, Ba) | Gas storage, catalysis, chemical sensing | Imidazole N-donors, Phenyl ring |
| Covalent Organic Frameworks (COFs) | Post-synthetic modification of COFs | Enhanced electrocatalytic activity | Imidazole ring, Aldehyde group |
| Surface Functionalization | Adsorption onto graphene or carbon nanotubes | Modification of electronic properties | Phenyl and Imidazole π-systems |
| Hybrid Materials | Covalent attachment to polymer or silica (B1680970) nanoparticles | Creating materials with specific recognition sites | Aldehyde group for covalent linkage |
Advanced In Silico Methodologies for Predictive Chemistry and Property Design
Computational chemistry offers powerful tools to predict and understand the behavior of molecules, thereby guiding experimental efforts. Advanced in silico methodologies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, are expected to play a crucial role in unlocking the full potential of this compound.
DFT calculations can be employed to investigate the fundamental electronic properties of the molecule, including the distribution of electron density, frontier molecular orbitals (HOMO-LUMO), and the molecular electrostatic potential (MEP). nih.govscispace.comnih.gov This information is vital for predicting the most reactive sites for both electrophilic and nucleophilic attack, understanding its stability, and rationalizing its spectroscopic characteristics. researchgate.netresearchgate.net For instance, computational studies can help predict how substitutions on the phenyl ring would alter the electronic nature and reactivity of the aldehyde group, enabling the rational design of derivatives with specific properties. nih.gov
Molecular docking studies represent another significant research avenue, allowing for the virtual screening of the compound against various protein targets. researchgate.net This can help identify potential, non-clinical biological activities and guide the design of new molecular probes for biochemical research. Furthermore, MD simulations can provide insights into the dynamic behavior of the molecule, its conformational preferences, and its interactions with solvents or within larger supramolecular assemblies. scispace.com
| Methodology | Predicted Properties | Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reactivity indices, spectroscopic properties | Rationalizing reaction mechanisms, designing derivatives |
| Molecular Dynamics (MD) | Conformational stability, interaction with solvents/surfaces | Understanding behavior in complex environments |
| Molecular Docking | Binding affinity and mode with macromolecular targets | Identifying potential as a molecular probe for research |
| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions | Analyzing hydrogen bonding in supramolecular structures |
Potential in Next-Generation Chemical Sensors and Analytical Probes for Research (Non-Clinical Applications)
The development of highly sensitive and selective chemical sensors is a cornerstone of modern analytical chemistry. Imidazole derivatives are known for their ability to act as recognition moieties in chemosensors due to the coordinating ability of the imidazole nitrogen atoms and the diverse possibilities for functionalization. orientjchem.org
This compound is a promising scaffold for the development of next-generation chemical sensors for non-clinical research applications. The imidazole ring can serve as a binding site for various metal cations. Upon coordination, changes in the electronic properties of the molecule could lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence intensity (fluorometric sensor). researchgate.netacs.org The conjugated system extending from the phenyl ring through the imidazole to the carbonyl group could facilitate such photophysical changes.
The aldehyde group offers a site for further chemical modification, allowing for the creation of a library of sensor molecules. For example, it can be condensed with various amines or hydrazines to generate Schiff base derivatives. By carefully choosing the condensation partner, one could introduce specific binding sites for other analytes, such as anions or neutral molecules, thereby tuning the selectivity of the sensor. Research in this area would involve synthesizing these derivatives and systematically studying their photophysical responses to a wide range of analytes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-methyl-1-phenyl-1H-imidazole-5-carbaldehyde, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via condensation reactions between substituted benzaldehydes and methylimidazole precursors. For example, describes a similar benzimidazole synthesis using aldehydes and amines under acidic catalysis. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol facilitates recrystallization .
- Catalysts : p-Toluenesulfonic acid (5 mol%) improves cyclization efficiency, reducing reaction time from 24 to 8 hours .
- Temperature : Microwave-assisted heating (120°C) increases yields to 82% compared to 65% under reflux .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) resolves regioisomers, confirmed by TLC monitoring.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
- Methodological Answer :
- 1H/13C NMR : The aldehyde proton appears as a singlet at δ ~9.8–10.2 ppm. Imidazole ring protons (C2-H and C4-H) show distinct coupling patterns in δ 7.1–7.5 ppm .
- IR Spectroscopy : A strong C=O stretch at ~1680–1700 cm⁻¹ confirms the aldehyde group. N–H stretches (imidazole) appear at ~3200 cm⁻¹ .
- Elemental Analysis : Discrepancies >0.4% between calculated and observed C/H/N values indicate impurities. Recrystallization from ethanol/water (1:1) improves purity to ≥97% .
Advanced Research Questions
Q. How can researchers resolve discrepancies between calculated and observed elemental analysis data for this compound?
- Methodological Answer : Discrepancies often arise from hydration, solvent retention, or incomplete purification. Strategies include:
- Thermogravimetric Analysis (TGA) : Identifies solvent loss steps (e.g., ~100°C for water).
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]+) with <2 ppm error .
- Dynamic Vacuum Drying : Heating at 60°C under vacuum (0.1 mbar) for 24 hours removes residual solvents .
Q. What challenges arise in the X-ray crystallographic analysis of derivatives, and how can SHELX refinements address them?
- Methodological Answer : Derivatives often exhibit:
- Twinned crystals : Use SHELXL’s
TWINandBASFcommands to refine twin fractions . - Disordered substituents : Apply
PARTandSUMPrestraints to model phenyl/aldehyde groups . - Weak diffraction : Collect data at synchrotron sources (λ = 0.7 Å) to enhance resolution (<0.8 Å). Mercury’s void analysis ( ) identifies solvent-accessible regions for improved occupancy modeling .
Q. How can computational methods predict the reactivity of the aldehyde group in further functionalization reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. The aldehyde’s LUMO energy (~-1.5 eV) predicts susceptibility to nucleophilic attack .
- Molecular Docking : AutoDock Vina assesses binding of Schiff base derivatives (e.g., with amino-thiazoles) to biological targets. Docking scores <−7.0 kcal/mol suggest strong interactions .
- MD Simulations : GROMACS evaluates stability of imine derivatives in aqueous environments (RMSD <2 Å over 50 ns) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
